![molecular formula C22H21NOS B4187085 2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)
2-phenyl-N-[2-(phenylthio)phenyl]butanamide
Overview
Description
2-phenyl-N-[2-(phenylthio)phenyl]butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-[2-(phenylthio)phenyl]butanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-phenyl-N-[2-(phenylthio)phenyl]butanamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-[2-(phenylthio)phenyl]butanamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-phenyl-N-[2-(phenylthio)phenyl]butanamide has also been found to exhibit antitumor activity in various cancer cell lines, suggesting its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 2-phenyl-N-[2-(phenylthio)phenyl]butanamide's mechanism of action is not fully understood, and more research is needed to elucidate its effects on different biological systems.
Future Directions
Future research on 2-phenyl-N-[2-(phenylthio)phenyl]butanamide could focus on its potential as a therapeutic for various inflammatory and cancer-related diseases. Additionally, further studies could investigate 2-phenyl-N-[2-(phenylthio)phenyl]butanamide's effects on different signaling pathways and its potential for use in combination with other drugs. Overall, 2-phenyl-N-[2-(phenylthio)phenyl]butanamide represents a promising area of research for the development of novel therapeutics with diverse biological activities.
Scientific Research Applications
2-phenyl-N-[2-(phenylthio)phenyl]butanamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. These properties make it a promising candidate for the development of novel therapeutics for various diseases.
properties
IUPAC Name |
2-phenyl-N-(2-phenylsulfanylphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLQVKPOVADGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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